molecular formula C8H6FNS B8674682 4-fluoro-2-(methylsulfanyl)benzonitrile

4-fluoro-2-(methylsulfanyl)benzonitrile

Cat. No.: B8674682
M. Wt: 167.21 g/mol
InChI Key: QZJDWDYPVSMWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a methylthio reagent. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where 4-fluorobenzonitrile is treated with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atom with the methylthio group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(methylsulfanyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions

Major Products Formed

    Oxidation: Formation of 4-Fluoro-2-(methylsulfinyl)benzonitrile or 4-Fluoro-2-(methylsulfonyl)benzonitrile.

    Reduction: Formation of 4-Fluoro-2-(methylthio)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylthio group.

    4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methylthio group.

    2-Fluoro-4-(methylthio)benzonitrile: The positions of the fluorine and methylthio groups are reversed

Uniqueness

4-fluoro-2-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These properties make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

4-fluoro-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3

InChI Key

QZJDWDYPVSMWHX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-difluorobenzonitrile (2.0 g, 14.38 mmol) and thiomethoxide (1.02 g, 14.38 mmol) were placed in an oven dried 100 mL round bottom flask fitted with a reflux condenser. Toluene (40 mL) was added and the reaction solution was put under an atmosphere of Argon. The reaction was heated to 90 deg C. over 48 hours. The crude reaction was cooled and concentrated in vacuo. The residue was taken up in methylene chloride and extracted with water. The organic phase was dried (MgSO4), filtered and concentrated to afford a white solid. The solid was dissolved in a minimal amount of methylene chloride and purified on an ISCO column (110 g silica) with a gradient of 100% hexanes to 80% hexanes/20% ethylacetate over 15 min, then 20% EtOAc/80% Hexanes for 5 min. The collected fractions were evaporated in vacuo to afford the desired material in a 7.5:1 ratio 4-fluoro-2-(methylthio)benzonitrile: 2-fluoro-4-(methylthio)benzonitrile. The white solid was carried on to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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